(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile features a thiazole core substituted with a 4-isobutylphenyl group at position 4 and an acrylonitrile moiety at position 2. The acrylonitrile is further functionalized with a 3,4-dimethoxyphenylamino group. This structure combines electron-donating methoxy substituents with the steric bulk of the isobutyl group, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)11-17-5-7-18(8-6-17)21-15-30-24(27-21)19(13-25)14-26-20-9-10-22(28-3)23(12-20)29-4/h5-10,12,14-16,26H,11H2,1-4H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKAAZOJXGLHO-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the existing research on the biological effects of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole ring, an acrylonitrile moiety, and a dimethoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 409.5 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anticancer and antimicrobial domains. Below are detailed findings from several studies.
Anticancer Activity
- Cell Line Studies :
- The compound was tested against various cancer cell lines using MTT assays. Notably, it demonstrated significant cytotoxicity against human lung cancer cell lines such as A549, HCC827, and NCI-H358. The IC50 values were reported to be around 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D culture assays .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It was found to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
- In Vitro Testing :
- The compound showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit DNA replication.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by modifications to its structure:
- Dimethoxy Substituents : The presence of the dimethoxy groups enhances lipophilicity and may improve cellular uptake.
- Thiazole Ring : Variations in the thiazole substituents have been shown to alter the potency against different cancer types.
Case Studies
- Study on Antitumor Activity : A study assessed the compound's efficacy in both 2D and 3D cell culture models, revealing that it exhibited higher activity in 2D cultures compared to 3D models, suggesting its potential use in preliminary drug development stages .
- Antimicrobial Efficacy : Another study evaluated the compound against a panel of pathogenic microorganisms using agar dilution methods, confirming its broad-spectrum activity .
Data Tables
Comparison with Similar Compounds
Key Research Findings and Implications
Electronic Tuning: The 3,4-dimethoxyphenylamino group provides electron density to the acrylonitrile moiety, which could enhance nucleophilic reactivity compared to sulfonyl or dichlorophenyl analogues .
Biological Relevance : Compounds with RAHB (e.g., ) show stabilized conformations critical for biological activity. The target compound’s lack of RAHB may necessitate alternative strategies for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
